N1-(5-chloro-2-methylphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide
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Description
N1-(5-chloro-2-methylphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H23ClN4O2 and its molecular weight is 362.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties
- The synthesis of enamine derivatives of 1-methyl-2-phenyl-5-pyrrolone and their properties have been studied, highlighting methods to obtain similar compounds through reactions with amines. This research provides insight into the synthesis processes involving pyrrolone derivatives, which may relate to the compound due to the presence of pyrrol structures and dimethylamino groups in both molecules (Kvitko & Sokolova, 1972).
Chemical Functionalities Optimization
- The optimization of chemical functionalities in specific compounds for allosteric modulation of cannabinoid receptors is explored, emphasizing the importance of structural features like chain length, electron-withdrawing groups, and amino substituents for binding affinity and efficacy. Although not directly about the specified chemical, this study underlines the significance of molecular modifications for targeted biological interactions, which could apply to the optimization of the compound for potential therapeutic uses (Khurana et al., 2014).
Novel Compound Synthesis
- Research into the synthesis of novel compounds through the interaction of specific chemical groups (e.g., ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives) from precursor molecules showcases the potential for creating new molecules with unique properties and applications. This study's approach to synthesizing new chemical entities with cyano and pyrrole components provides a framework that could be relevant to synthesizing or modifying the compound of interest for various applications (Kumar & Mashelker, 2006).
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2/c1-12-7-8-13(19)10-14(12)21-18(25)17(24)20-11-16(22(2)3)15-6-5-9-23(15)4/h5-10,16H,11H2,1-4H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCKPAYMNDOMEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=CN2C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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